2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide
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Description
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition and Cancer Treatment
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide, along with its analogs, has been studied for its role in inhibiting glutaminase, an enzyme crucial for cancer cell metabolism. Shukla et al. (2012) explored the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, highlighting the therapeutic potential of glutaminase inhibition in cancer treatment. Their study identified analogs with similar potency to BPTES, suggesting opportunities for developing more drug-like molecules with enhanced solubility and therapeutic efficacy against human lymphoma cells in vitro and in xenograft models Shukla et al., 2012.
Antitumor Activity
The compound's structural motif has been utilized in creating derivatives with significant antitumor activity. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against various cancer cell lines. Their research indicates the potential of such derivatives in developing new anticancer agents Yurttaş et al., 2015.
Hypoglycemic Activity
Investigations into 2,4-thiazolidinedione derivatives, structurally related to this compound, have shown promising hypoglycemic activity. Nikalje et al. (2012) synthesized novel derivatives that exhibited significant hypoglycemic effects in a Wister albino mice model, suggesting potential applications in diabetes treatment Nikalje et al., 2012.
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-21(24-17-10-12-20(13-11-17)30-19-8-2-1-3-9-19)14-18-15-31-23(26-18)27-22(29)25-16-6-4-5-7-16/h1-3,8-13,15-16H,4-7,14H2,(H,24,28)(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDBIIJHOSYPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.